molecular formula C27H14Cl5NO4 B11532109 4-{(E)-[(4-chlorophenyl)imino]methyl}benzene-1,3-diyl bis(2,4-dichlorobenzoate)

4-{(E)-[(4-chlorophenyl)imino]methyl}benzene-1,3-diyl bis(2,4-dichlorobenzoate)

Cat. No.: B11532109
M. Wt: 593.7 g/mol
InChI Key: GXIMYRIRWPQVAD-UHFFFAOYSA-N
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Description

4-{(E)-[(4-chlorophenyl)imino]methyl}benzene-1,3-diyl bis(2,4-dichlorobenzoate) is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[(4-chlorophenyl)imino]methyl}benzene-1,3-diyl bis(2,4-dichlorobenzoate) typically involves the condensation reaction between 4-chloroaniline and 2,4-dichlorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[(4-chlorophenyl)imino]methyl}benzene-1,3-diyl bis(2,4-dichlorobenzoate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{(E)-[(4-chlorophenyl)imino]methyl}benzene-1,3-diyl bis(2,4-dichlorobenzoate) has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{(E)-[(4-chlorophenyl)imino]methyl}benzene-1,3-diyl bis(2,4-dichlorobenzoate) involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit unique chemical and biological properties. These interactions can influence various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-{(E)-[(2-chlorophenyl)imino]methyl}benzene-1,2-diamine
  • (E)-3-chloro-2-(((4-chlorophenyl)imino)methyl)phenol

Uniqueness

4-{(E)-[(4-chlorophenyl)imino]methyl}benzene-1,3-diyl bis(2,4-dichlorobenzoate) is unique due to its specific structural features, such as the presence of multiple chlorinated aromatic rings and the Schiff base linkage.

Properties

Molecular Formula

C27H14Cl5NO4

Molecular Weight

593.7 g/mol

IUPAC Name

[4-[(4-chlorophenyl)iminomethyl]-3-(2,4-dichlorobenzoyl)oxyphenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C27H14Cl5NO4/c28-16-2-6-19(7-3-16)33-14-15-1-8-20(36-26(34)21-9-4-17(29)11-23(21)31)13-25(15)37-27(35)22-10-5-18(30)12-24(22)32/h1-14H

InChI Key

GXIMYRIRWPQVAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=CC2=C(C=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)OC(=O)C4=C(C=C(C=C4)Cl)Cl)Cl

Origin of Product

United States

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